molecular formula C19H24BrNO2 B6352041 N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide;  95% CAS No. 1609403-40-8

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%

Cat. No.: B6352041
CAS No.: 1609403-40-8
M. Wt: 378.3 g/mol
InChI Key: WTBNVRUSZVWSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% is a useful research compound. Its molecular formula is C19H24BrNO2 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% is 377.09904 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A structurally similar compound, 25cn-nboh, is known to be a selective agonist for the5-HT2A receptor . This receptor is a subtype of the 5-HT (serotonin) receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep .

Mode of Action

As an agonist, N-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide would bind to its target receptor and mimic the action of the natural ligand, in this case, serotonin. This binding can trigger a series of biochemical reactions within the cell, leading to changes in cellular function .

Biochemical Pathways

phospholipase C (PLC) pathway , resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium from intracellular stores and activation of protein kinase C (PKC), respectively, leading to various downstream effects .

Pharmacokinetics

Similar compounds like 25cn-nboh are extensively metabolized in human hepatocytes, with metabolites formed via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of 25CN-NBOH is catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

Activation of the 5-ht2a receptor can lead to various cellular responses, including changes in cell morphology, gene expression, and neurotransmitter release .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.BrH/c1-21-16-10-11-19(22-2)15(12-16)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBNVRUSZVWSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCC3=CC=CC=C23.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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